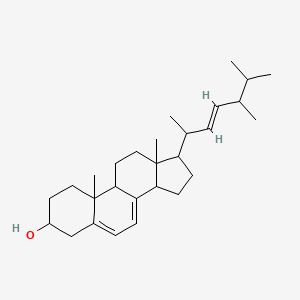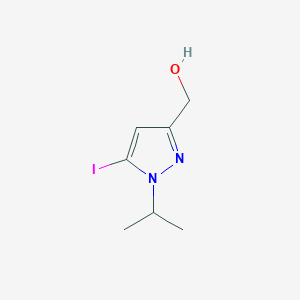
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, including the investigation of its potential as a treatment for various diseases, the synthesis of novel (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol derivatives with improved properties, and the development of new synthetic methods for (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol. In addition, the use of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol as a building block for the synthesis of metal-organic frameworks and other materials is an area of ongoing research.
Méthodes De Synthèse
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-1H-pyrazole-3-carboxaldehyde with 2-propanol and sodium borohydride. The reaction results in the formation of (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol, which can be purified through column chromatography. Other methods of synthesis include the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride, and the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with 2-propanol and trifluoroacetic acid.
Applications De Recherche Scientifique
(5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been investigated for its potential as an anti-inflammatory agent and a potential treatment for cancer. In organic synthesis, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a building block for the synthesis of various compounds. In material science, (5-Iodo-1-propan-2-ylpyrazol-3-yl)methanol has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
(5-iodo-1-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWIBCSXMDKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

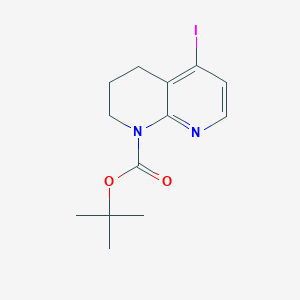
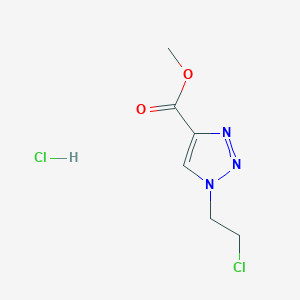
![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)
![1-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2456964.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2456966.png)
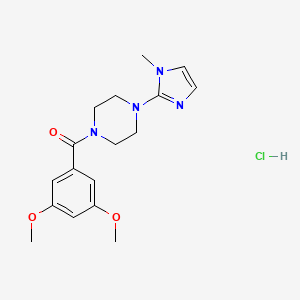
![3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2456968.png)
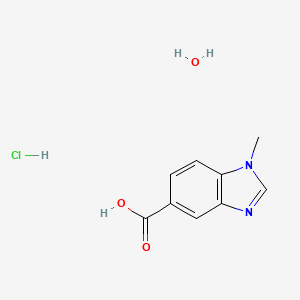
![N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456970.png)
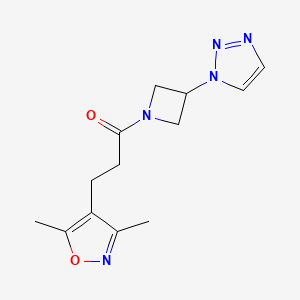

![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
